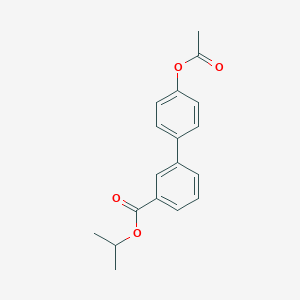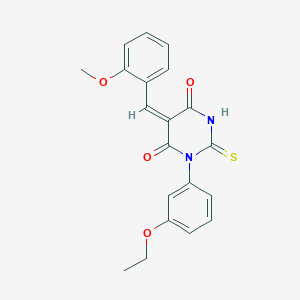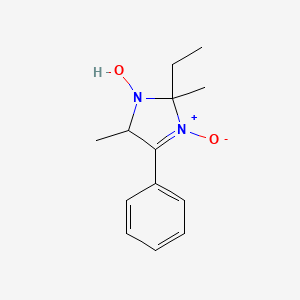![molecular formula C19H20ClN3O2 B4880731 N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4880731.png)
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential applications in the field of pharmacology. This compound belongs to the class of urea derivatives and has been shown to possess a range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a key role in the development and progression of various diseases, including cancer and inflammatory disorders. By inhibiting their activity, N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea may help to reduce inflammation and tumor growth.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to possess a range of biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and angiogenesis, such as MMP-2 and MMP-9.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential applications in the field of pharmacology, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research could focus on further elucidating its mechanism of action. This could involve studying its effects on other enzymes and signaling pathways involved in inflammation and tumor growth. Another area of research could focus on developing new synthetic analogs of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea with improved pharmacological properties. Finally, research could also focus on studying the potential use of N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been studied extensively for its potential applications in the field of pharmacology. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(3-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(piperidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-7-5-9-17(13-15)22-19(25)21-16-8-4-6-14(12-16)18(24)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFNSZUPIRSIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[3-(piperidin-1-ylcarbonyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4880655.png)

![3-[(2-aminoethyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4880663.png)
![1,1'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(1,1-dimethylhydrazinium) dichloride](/img/structure/B4880667.png)
![4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine](/img/structure/B4880680.png)



![2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4880711.png)
![methyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4880726.png)
![ethyl [4-({[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4880738.png)
![3-isopropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4880741.png)
![N-(diphenylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propanamide](/img/structure/B4880749.png)